molecular formula C9H9ClO3 B12997196 5-Chloro-4-ethoxy-2-hydroxybenzaldehyde

5-Chloro-4-ethoxy-2-hydroxybenzaldehyde

Cat. No.: B12997196
M. Wt: 200.62 g/mol
InChI Key: VKFGNGYLZNNQST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-ethoxy-2-hydroxybenzaldehyde is an organic compound with the molecular formula C9H9ClO3. It is a derivative of benzaldehyde, characterized by the presence of a chloro group at the 5-position, an ethoxy group at the 4-position, and a hydroxy group at the 2-position. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-ethoxy-2-hydroxybenzaldehyde typically involves the chlorination of 4-ethoxy-2-hydroxybenzaldehyde. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5-position. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-ethoxy-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-4-ethoxy-2-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceuticals, particularly those with antimicrobial and anti-inflammatory properties.

    Industry: It is employed in the production of dyes and agrochemicals

Mechanism of Action

The mechanism of action of 5-Chloro-4-ethoxy-2-hydroxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. These imines can further undergo various transformations, contributing to the compound’s biological activity. The chloro and ethoxy groups may also influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-ethoxy-2-hydroxybenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

5-chloro-4-ethoxy-2-hydroxybenzaldehyde

InChI

InChI=1S/C9H9ClO3/c1-2-13-9-4-8(12)6(5-11)3-7(9)10/h3-5,12H,2H2,1H3

InChI Key

VKFGNGYLZNNQST-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)O)C=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.